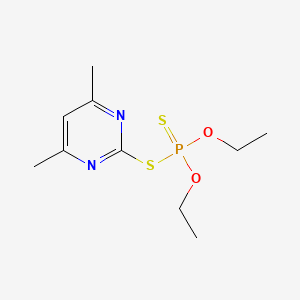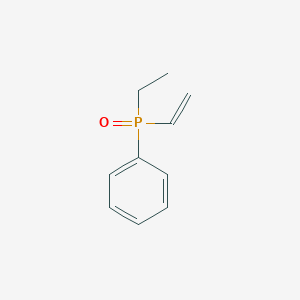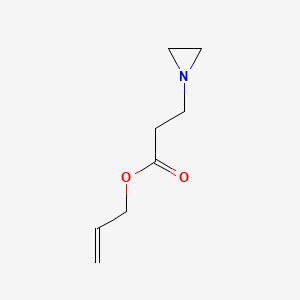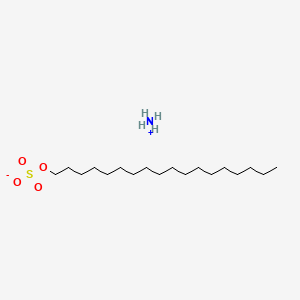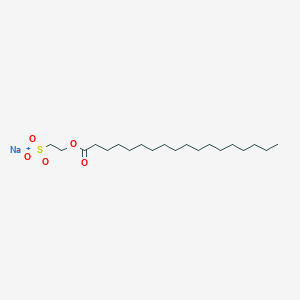
Octadecanoic acid, 2-sulfoethyl ester, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 2-sulfonatoethyl hydrogen stearate can be synthesized through the sulfonation of stearic acid followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: Stearic acid is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of sodium 2-sulfonatoethyl hydrogen stearate involves large-scale sulfonation reactors and continuous processing techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-sulfonatoethyl hydrogen stearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and substituted stearates .
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 2-sulfonatoethyl hydrogen stearate is used as a surfactant in chemical reactions to enhance the solubility of reactants and improve reaction rates .
Biology: In biological research, it is used to study the effects of surfactants on cell membranes and protein interactions .
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs .
Industry: In industrial applications, sodium 2-sulfonatoethyl hydrogen stearate is used in the formulation of detergents, emulsifiers, and dispersants .
Wirkmechanismus
The mechanism of action of sodium 2-sulfonatoethyl hydrogen stearate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to form micelles and solubilize hydrophobic substances. This property is utilized in various applications, including drug delivery and emulsification .
Vergleich Mit ähnlichen Verbindungen
Sodium stearate: Another surfactant with similar properties but different molecular structure.
Sodium lauryl sulfate: A widely used surfactant with a shorter carbon chain.
Sodium dodecylbenzenesulfonate: A surfactant with a benzene ring in its structure.
Uniqueness: Sodium 2-sulfonatoethyl hydrogen stearate is unique due to its specific molecular structure, which provides distinct surfactant properties and makes it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
29703-73-9 |
|---|---|
Molekularformel |
C20H39NaO5S |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
sodium;2-octadecanoyloxyethanesulfonate |
InChI |
InChI=1S/C20H40O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)25-18-19-26(22,23)24;/h2-19H2,1H3,(H,22,23,24);/q;+1/p-1 |
InChI-Schlüssel |
LEEHDJJMXGSXDH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


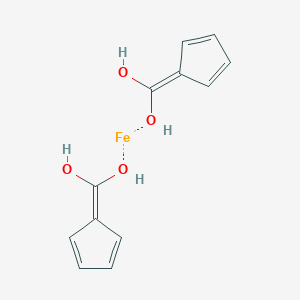
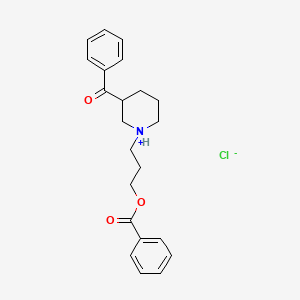
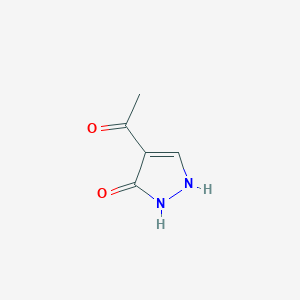
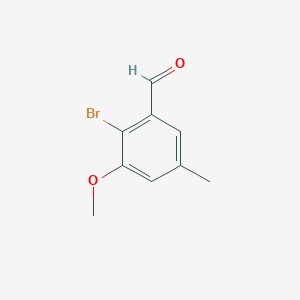
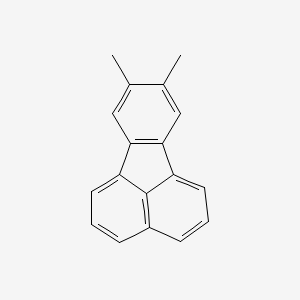
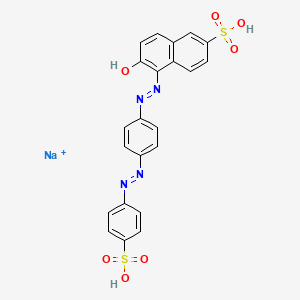

![4-[2-Amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B13742115.png)

